molecular formula C28H24N2O6 B557387 Fmoc-Phe-OSu CAS No. 101214-43-1

Fmoc-Phe-OSu

Cat. No. B557387
CAS RN: 101214-43-1
M. Wt: 484,51 g/mole
InChI Key: VLXHZQQUTCVLGU-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Phe-OSu, also known as Fmoc N-hydroxysuccinimide ester or 9-Fluorenylmethyl N-succinimidyl carbonate, is a reagent used in organic synthesis . It is most efficient for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids in high yield . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) .


Synthesis Analysis

This compound is generally synthesized by reacting Fmoc chloroformate with succinimide in dioxane solvent in the presence of organic bases such as triethylamine . The Fmoc-OSu synthesized by this method has high solubility in dioxane solvent .


Molecular Structure Analysis

The this compound molecule contains a total of 64 bond(s). There are 40 non-H bond(s), 22 multiple bond(s), 9 rotatable bond(s), 4 double bond(s), 18 aromatic bond(s), 2 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 hydroxylamine(s) (aliphatic) .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .


Physical And Chemical Properties Analysis

While peptide synthesis is generally easy and reliable, the chemical nature of some amino acids as well as the many steps and chemical compounds involved can render the synthesis of some peptide sequences difficult . Longer peptide chains are susceptible to incomplete deprotection and coupling reactions .

Scientific Research Applications

  • Peptide Sequencing and Combinatorial Libraries : Fmoc-Phe-OSu is used in peptide sequencing through partial Edman degradation and mass spectrometry. This method aids in the rapid sequence determination of peptides selected from combinatorial libraries, improving the reliability of sequence assignment (Thakkar, Wavreille, & Pei, 2006).

  • Protection of Amino Groups : It serves as a reagent for the Fmoc-protection of amino groups, particularly useful in the preparation of polymer-supported reagents (Chinchilla, Dodsworth, Nájera, & Soriano, 2001).

  • Hydrogelation and Nanotube Formation : Fmoc-Phe derivatives, including those modified by this compound, are capable of self-assembling into hydrogel networks and even forming nanotube structures under certain conditions. These properties are significant for potential biological applications (Rajbhandary, Raymond, & Nilsson, 2017).

  • Electroaddressing in Molecular Electronics and Biosensing : this compound has been used in the electroaddressing of self-assembling amino-acid conjugates, relevant in molecular electronics, biosensing, and nanobiotechnology (Liu, Kim, Ulijn, Bentley, & Payne, 2011).

  • Sensor Applications : It's utilized in the development of sensors, such as for the ultra-sensitive detection of pollutants in agriculture (Li, Duan, Hu, Zhang, Shen, Liu, Li, Zhang, & Xu, 2021).

  • Study of Self-Assembly and Hydrogelation : The influence of side-chain modification on the self-assembly and hydrogelation of Fmoc-Phe derivatives has been extensively researched, providing insights into the design of small molecule hydrogelators (Ryan, Anderson, & Nilsson, 2010).

  • Enzymatic Synthesis of Peptidic Hydrogels : this compound is involved in the enzymatic synthesis of self-assembling peptidic hydrogels, which are significant in biomedical applications (Chronopoulou, Lorenzoni, Masci, Dentini, Togna, Togna, Bordi, & Palocci, 2010).

Mechanism of Action

Target of Action

Fmoc-Phe-OSu, or 9-fluorenylmethylsuccinimidyl carbonate, primarily targets amine groups . It is frequently used as a protecting group for amines in organic synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or through Fmoc-OSu . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in Solid Phase Peptide Synthesis (SPPS), where it acts as a temporary protecting group for the amine at the N-terminus .

Pharmacokinetics

The removal of the fmoc group using h2/pd in acidic media directly delivers the ammonium salt, preventing engagement in adverse nucleophilic reactions with electrophiles .

Result of Action

The result of this compound’s action is the protection of amine groups during peptide synthesis, allowing for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids in high yield . This protection is crucial for preventing undesired side reactions during peptide synthesis .

Action Environment

The action of this compound is influenced by the environment in which it is used. For instance, the use of strictly controlled piperidine is avoided by using a solution of 20% piperidine in N,N-dimethylformamide (DMF) for Fmoc deprotection . Additionally, the Fmoc group has an approximate half-life of 6 seconds in this solution .

Safety and Hazards

When handling Fmoc-Phe-OSu, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

As discrete structural derivatives of natural peptides can be synthesized, α,α-disubstituted α-amino acids (ααAAs) can offer a distinctive opportunity to modulate the morphology of supramolecular nanostructures . This could open up new avenues for the use of Fmoc-Phe-OSu in the synthesis of various biofunctional materials .

Relevant Papers During the Fmoc-protection of H–α-Me–Val–OH, an unknown side product was found and isolated. The characterization using various analytical methods led unambiguously to the result that Fmoc–β-Ala–OH was formed during the reaction . The impurity Fmoc–β-Ala-OH was found in a variety of reactions in which Fmoc–OSu was applied, either in the reaction mixture or as a contamination of the crude product .

Biochemical Analysis

Biochemical Properties

Fmoc-Phe-OSu is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described . It has been found that the collective action of different non-covalent interactions plays a role in making this compound hydrogel .

Cellular Effects

This compound has been reported to have significant effects on various types of cells and cellular processes . For instance, it has been shown that this compound can form hydrogels that are important in biomedical applications . These hydrogels have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial. The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of this compound to gel formation is described .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O6/c31-25-14-15-26(32)30(25)36-27(33)24(16-18-8-2-1-3-9-18)29-28(34)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,29,34)/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXHZQQUTCVLGU-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473928
Record name Fmoc-Phe-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

101214-43-1
Record name Fmoc-Phe-OSu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Phe-OSu
Reactant of Route 2
Reactant of Route 2
Fmoc-Phe-OSu
Reactant of Route 3
Reactant of Route 3
Fmoc-Phe-OSu
Reactant of Route 4
Reactant of Route 4
Fmoc-Phe-OSu
Reactant of Route 5
Reactant of Route 5
Fmoc-Phe-OSu
Reactant of Route 6
Reactant of Route 6
Fmoc-Phe-OSu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.